4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate
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Overview
Description
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate is a complex organic compound that features a cyclohexylamino group attached to an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the cyclohexylamino group. The final step involves acetylation to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may interact with enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylamino)benzoic acid
- 4-(Cyclohexylamino)phenyl acetate
- 4-(Cyclohexylamino)cyclohexane carboxylate
Uniqueness
What sets 4-(Cyclohexylamino)-1,10-dioxo-1,10-dihydroanthracen-9-YL acetate apart is its unique combination of an anthracene core with a cyclohexylamino group and an acetate ester. This structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
88022-65-5 |
---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(4-cyclohexylimino-10-hydroxy-1-oxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C22H21NO4/c1-13(24)27-22-16-10-6-5-9-15(16)21(26)19-17(11-12-18(25)20(19)22)23-14-7-3-2-4-8-14/h5-6,9-12,14,26H,2-4,7-8H2,1H3 |
InChI Key |
JTQOZLULXZWURE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC(=NC3CCCCC3)C2=C(C4=CC=CC=C41)O |
Origin of Product |
United States |
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